Methyl methanimidate
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Overview
Description
Methyl methanimidate is an organic compound with the chemical formula CH₃N=CH₂ It is a derivative of methanimine, where the hydrogen atom is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl methanimidate can be synthesized through several methods. One common approach involves the reaction of methylamine with formaldehyde under acidic conditions. The reaction proceeds as follows:
CH3NH2+CH2O→CH3N=CH2+H2O
Another method involves the use of methanol and ammonia in the presence of a catalyst. The reaction conditions typically require elevated temperatures and pressures to achieve a high yield.
Industrial Production Methods
Industrial production of this compound often involves the catalytic reaction of methanol and ammonia. The process is carried out in a reactor at temperatures ranging from 350 to 450°C and pressures of 10-20 atm. The catalyst used is usually a silica-alumina-based material, which helps in achieving a high conversion rate.
Chemical Reactions Analysis
Types of Reactions
Methyl methanimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to formic acid and methylamine.
Reduction: It can be reduced to methylamine.
Substitution: It can undergo nucleophilic substitution reactions with halogens to form halomethyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
Oxidation: Formic acid and methylamine.
Reduction: Methylamine.
Substitution: Halomethyl derivatives such as chloromethyl or bromomethyl compounds.
Scientific Research Applications
Methyl methanimidate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of imines and other nitrogen-containing compounds.
Biology: It is studied for its potential role in biochemical pathways involving nitrogen metabolism.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl methanimidate involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. The pathways involved often include the formation of intermediate imine compounds, which can further react to form a variety of products.
Comparison with Similar Compounds
Similar Compounds
Methanimine: The parent compound of methyl methanimidate, with the formula CH₂=NH.
Methylamine: A simpler amine with the formula CH₃NH₂.
Formamide: An amide derivative with the formula HCONH₂.
Uniqueness
This compound is unique due to its dual functionality as both an imine and a methyl group donor. This allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Its ability to form stable imine intermediates makes it valuable in synthetic organic chemistry.
Properties
IUPAC Name |
methyl methanimidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO/c1-4-2-3/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQSMXLNUMMHOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451986 |
Source
|
Record name | Methyl methanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
59.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37682-40-9 |
Source
|
Record name | Methyl methanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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